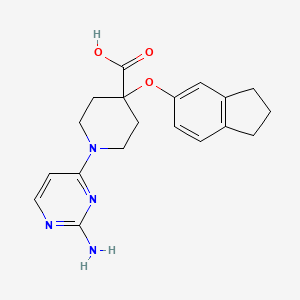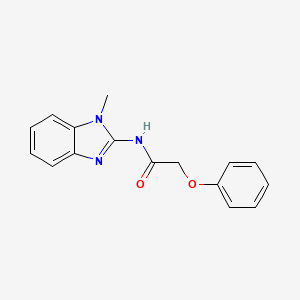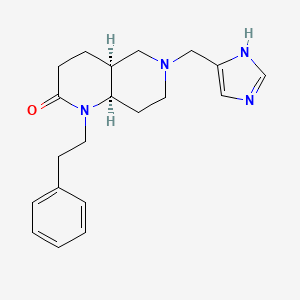![molecular formula C20H25N3O3S B5401101 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by Japanese researchers and has since been extensively studied for its potential use in treating various diseases.
作用机制
The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidneys, and bones. It plays a crucial role in regulating calcium and phosphate homeostasis. 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine works by selectively blocking the CaSR, which leads to increased calcium and phosphate levels in the blood. This, in turn, leads to various physiological effects, including increased bone formation, decreased bone resorption, and reduced blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In osteoporosis, this compound has been shown to increase bone formation by activating osteoblasts and inhibiting osteoclasts. In hypertension, this compound has been shown to reduce blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system and increasing the excretion of sodium and water. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
实验室实验的优点和局限性
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has several advantages for lab experiments. It is a selective CaSR antagonist, which means it can be used to study the specific effects of CaSR inhibition. It has also been extensively studied and has a well-established synthesis method. However, this compound also has some limitations. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It also has limited solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine. One potential area of study is its use in treating other diseases, such as diabetes and chronic kidney disease. Another area of study is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成方法
The synthesis of 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine involves several steps, starting with the reaction of 2-naphthylsulfonyl chloride with proline to form 1-(2-naphthylsulfonyl)proline. This compound is then reacted with 1-methylpiperazine to yield this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been studied for its potential use in treating various diseases, including osteoporosis, hypertension, and cancer. In osteoporosis, this compound has been shown to increase bone formation and decrease bone resorption, leading to an overall increase in bone density. In hypertension, this compound has been shown to reduce blood pressure by blocking the CaSR in the kidneys, which regulates calcium and sodium excretion. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-11-13-22(14-12-21)20(24)19-7-4-10-23(19)27(25,26)18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-9,15,19H,4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWSMVSGHZHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)
![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401080.png)
![N-[3-(acetylamino)phenyl]-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5401082.png)


![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5401096.png)
![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)
